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Compound of Interest

Compound Name: Dimethyl propylphosphonate

Cat. No.: B118257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of

Dimethyl propylphosphonate (DMPP), a compound of interest in various chemical and

pharmaceutical research fields. This document details its fragmentation patterns under electron

ionization, provides a detailed experimental protocol for its analysis by gas chromatography-

mass spectrometry (GC-MS), and presents a proposed fragmentation pathway.

Introduction to Dimethyl Propylphosphonate Mass
Spectrometry
Dimethyl propylphosphonate (C₅H₁₃O₃P, Mol. Wt.: 152.13 g/mol ) is an organophosphorus

compound whose detection and characterization are crucial in multiple scientific disciplines.[1]

Mass spectrometry, particularly coupled with gas chromatography, serves as a primary

analytical technique for the identification and quantification of DMPP. Understanding its

behavior under ionization is fundamental to accurate analysis.

Electron Ionization Mass Spectrum of Dimethyl
Propylphosphonate
Under electron ionization (EI), Dimethyl propylphosphonate undergoes characteristic

fragmentation, yielding a mass spectrum with several key ions. While a complete public mass
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spectrum with relative intensities for all fragments is not readily available, the most significant

peaks have been identified.

Quantitative Mass Spectral Data
The primary ions observed in the electron ionization mass spectrum of Dimethyl
propylphosphonate are summarized in the table below. The fragmentation pattern is

consistent with that of other dialkyl phosphonates, involving cleavages of the alkyl chains and

rearrangements.

Mass-to-Charge Ratio
(m/z)

Relative Intensity
Proposed Ion
Structure/Fragment

79 Base Peak [C₂H₆O₂P]⁺

124 Second Highest [C₄H₁₀O₃P]⁺

94 Third Highest [CH₃O₃P]⁺

Data sourced from PubChem.[1]

Proposed Fragmentation Pathway of Dimethyl
Propylphosphonate
The fragmentation of Dimethyl propylphosphonate under electron ionization is initiated by

the removal of an electron to form the molecular ion (M⁺˙) at m/z 152. The subsequent

fragmentation follows logical pathways common to organophosphorus esters, including α-

cleavage and rearrangements.
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DMPP (m/z 152)
[C₅H₁₃O₃P]⁺˙

[M-C₂H₄]⁺˙ (m/z 124)
Loss of ethene

- C₂H₄

[M-C₃H₆]⁺˙ (m/z 110)
Loss of propene

- C₃H₆ (McLafferty)

[M-C₃H₆ - CH₄]⁺˙ (m/z 94)
Loss of methane

- CH₄

[M-C₃H₆ - OCH₃]⁺ (m/z 79)
Loss of methoxy radical

- •OCH₃

Click to download full resolution via product page

Caption: Proposed electron ionization fragmentation pathway of Dimethyl
propylphosphonate.

Experimental Protocols for GC-MS Analysis
The following protocol is a comprehensive methodology for the analysis of Dimethyl
propylphosphonate using gas chromatography-mass spectrometry. This protocol is based on

established methods for the analysis of organophosphorus compounds.

Sample Preparation
For the analysis of DMPP in a solution, a simple dilution with a suitable solvent is typically

sufficient.
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Solvent Selection: Hexane or ethyl acetate are recommended solvents for dissolving DMPP

standards and samples.

Standard Preparation: Prepare a stock solution of DMPP in the chosen solvent at a

concentration of 1 mg/mL. Create a series of working standards by serial dilution to the

desired concentration range (e.g., 1-100 µg/mL).

Sample Dilution: Dilute the sample containing DMPP with the chosen solvent to fall within the

calibration range of the instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)
Parameters
The following instrumental parameters are recommended for the analysis of Dimethyl
propylphosphonate.
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Parameter Value

Gas Chromatograph

Column

HP-5ms (30 m x 0.25 mm, 0.25 µm film

thickness) or equivalent 5% phenyl-

methylpolysiloxane column

Injection Mode Splitless

Injection Volume 1 µL

Inlet Temperature 250 °C

Carrier Gas Helium at a constant flow of 1.0 mL/min

Oven Program
Initial temperature of 70 °C, hold for 2 minutes,

ramp to 280 °C at 10 °C/min, hold for 5 minutes

Mass Spectrometer

Ionization Mode Electron Ionization (EI)

Ionization Energy 70 eV

Source Temperature 230 °C

Quadrupole Temperature 150 °C

Mass Range m/z 40-200

Scan Mode Full Scan

Data Analysis and Interpretation
The identification of Dimethyl propylphosphonate in a sample is achieved by comparing the

retention time and the mass spectrum of the analyte peak with that of a known standard.

Retention Time: Under the specified GC conditions, DMPP will have a characteristic

retention time.

Mass Spectrum: The mass spectrum of the peak at the expected retention time should

exhibit the key fragment ions of DMPP, most notably the base peak at m/z 79 and significant
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ions at m/z 124 and m/z 94.

Quantification: Quantification can be performed by creating a calibration curve from the

analysis of the working standards and integrating the peak area of a characteristic ion (e.g.,

m/z 79) for both the standards and the samples.

The workflow for the GC-MS analysis of Dimethyl propylphosphonate is illustrated in the

following diagram.

Sample Preparation
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Caption: Workflow for the GC-MS analysis of Dimethyl propylphosphonate.

Conclusion
This guide provides essential information for the mass spectrometric analysis of Dimethyl
propylphosphonate. The data on its key fragment ions, a detailed experimental protocol for
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GC-MS analysis, and the proposed fragmentation pathway offer a solid foundation for

researchers, scientists, and drug development professionals working with this compound.

Adherence to the outlined protocols and an understanding of the fragmentation behavior will

enable accurate and reliable identification and quantification of Dimethyl propylphosphonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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